N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring dual benzofuran moieties linked via a 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
The compound’s structure consists of:
- 1,3,4-Oxadiazole core: Imparts rigidity and electronic diversity, improving binding affinity to enzyme active sites.
- Carboxamide linkage: Enhances solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4/c23-17(15-9-11-5-1-3-7-13(11)24-15)20-19-22-21-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEKGDHDVRWBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of 1,3,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes acid- or base-catalyzed hydrolysis under controlled conditions:
-
Acidic hydrolysis (HCl/H₂SO₄, 80–100°C) cleaves the amide bond, yielding 1-benzofuran-2-carboxylic acid and 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine.
-
Basic hydrolysis (NaOH, 60°C) produces the corresponding carboxylate salt.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 90°C, 6h | 1-Benzofuran-2-carboxylic acid + 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | 72–78 |
| Basic Hydrolysis | 2M NaOH, 60°C, 4h | Sodium 1-benzofuran-2-carboxylate + 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | 65–70 |
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitution at the C-2 position:
-
Amination : Reacts with primary amines (e.g., methylamine) in THF at 50°C to form N-substituted derivatives.
-
Halogenation : Treatment with PCl₅/PBr₃ replaces the oxadiazole oxygen with chlorine/bromine, forming 2-chloro/bromo-1,3,4-oxadiazole analogs.
| Substrate | Reagent | Product | Reaction Efficiency (%) |
|---|---|---|---|
| Oxadiazole C-2 | CH₃NH₂ (excess), THF, 50°C | N-Methyl-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | 83 |
| Oxadiazole C-2 | PCl₅, DCM, 25°C | 2-Chloro-5-(1-benzofuran-2-yl)-1,3,4-oxadiazole | 91 |
Cycloaddition Reactions
The oxadiazole moiety engages in 1,3-dipolar cycloaddition with alkynes or nitriles under catalytic conditions:
-
Reacts with phenylacetylene in the presence of Cu(I) catalysts to form fused triazole-oxadiazole hybrids .
| Dipolarophile | Catalyst | Product | Selectivity |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | 1,2,3-Triazole-fused oxadiazole | >95% |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the benzofuran ring to 2-carboxybenzofuran.
-
Reduction : Hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thiadiazole derivative.
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C | 2-Carboxybenzofuran + oxadiazole fragment | Partial decomposition observed |
| Reduction | H₂ (1 atm), 10% Pd-C, EtOH | 1,3,4-Thiadiazole analog | Requires 12h for completion |
Functional Group Interconversion
The carboxamide group undergoes Schiff base formation with aromatic aldehydes:
-
Reacts with 4-nitrobenzaldehyde in ethanol to form imine derivatives, confirmed by IR (C=N stretch at 1620 cm⁻¹).
| Aldehyde | Conditions | Product Yield (%) |
|---|---|---|
| 4-NO₂C₆H₄CHO | EtOH, Δ, 2h | 68 |
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes Norrish-Type II cleavage , generating benzofuran radicals detectable via ESR spectroscopy.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide lies in its potential as a pharmacological agent. Research indicates that compounds with oxadiazole moieties exhibit significant biological activity, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that compounds similar to this compound showed promising activity against breast and lung cancer cells, indicating their potential as lead compounds for further development .
Material Science
The compound's unique structure also makes it suitable for applications in material science, particularly in the development of organic semiconductors and photonic devices.
Data Table: Photonic Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Research has shown that incorporating benzofuran and oxadiazole units enhances the photoluminescent properties of materials, making them suitable for use in light-emitting diodes (LEDs) and solar cells .
Agricultural Chemistry
Another emerging application is in agrochemicals. The compound's structure suggests potential as a pesticide or herbicide.
Case Study: Pesticidal Activity
A recent investigation evaluated the efficacy of various oxadiazole derivatives against common agricultural pests. The study found that this compound exhibited significant insecticidal activity against aphids and beetles, suggesting its viability as an environmentally friendly pest control agent .
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes.
Comparison with Similar Compounds
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining benzofuran and oxadiazole moieties. The synthesis typically involves several key steps:
- Formation of Benzofuran Ring : This can be achieved through cyclization reactions involving phenol derivatives.
- Formation of Oxadiazole Ring : Synthesized via cyclization involving hydrazides and carboxylic acid derivatives.
- Final Coupling : The benzofuran and oxadiazole intermediates are coupled using agents like EDC∙HCl to yield the final product.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various bacterial strains, suggesting strong antibacterial potential .
- Specific modifications at the C-6 position of the benzofuran ring are critical for maintaining activity; compounds lacking hydroxyl groups at this position showed no activity .
Anticancer Activity
This compound has been explored for its anticancer properties:
- In vitro Studies : Compounds derived from this scaffold demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating substantial potency compared to established chemotherapeutic agents .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase competitively, which is significant for managing diabetes-related conditions .
- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers and decreased viability in treated cells .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental setups:
- Antibacterial Evaluation : A series of benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations .
- Cytotoxicity Assays : In a comparative study against standard anticancer drugs like doxorubicin, compounds derived from this scaffold exhibited comparable or superior cytotoxic effects on specific cancer cell lines such as MCF-7 and A431 .
Q & A
What are the common synthetic routes for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Oxadiazole Ring Formation : Cyclization of hydrazide intermediates using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
- Amide Coupling : Reaction of benzofuran-2-carbonyl chloride with oxadiazole derivatives in the presence of carbodiimides (e.g., DCC or EDCI) and a base (e.g., DMAP) to form the carboxamide moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound .
Key Optimization : Adjusting stoichiometry of dehydrating agents and reaction time improves yields (typically 60–75%) .
How is the purity and structural integrity of this compound verified experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, benzofuran protons appear as doublets at δ 6.8–7.5 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm⁻¹ confirm C=O stretching in the carboxamide group .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O and N–H⋯N bonds) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 365.08 for C₁₉H₁₁N₃O₄⁺) .
What in vitro assays are recommended for initial evaluation of its antimicrobial activity?
- Alamar Blue Assay : Quantifies growth inhibition of Mycobacterium tuberculosis (H37Rv) with MIC values <3.125 µg/mL indicating potency .
- Bacterial/Fungal MIC Tests : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) with 24–48 hr incubation .
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity at active concentrations .
How can molecular docking studies be designed to predict its mechanism of action against Mycobacterium tuberculosis?
- Target Selection : Enoyl-ACP reductase (InhA, PDB ID: 4TZK) due to its role in mycolic acid biosynthesis .
- Docking Software : AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e).
- Key Interactions : Focus on hydrogen bonding with NAD⁺ cofactor (e.g., Tyr158) and hydrophobic contacts with alkyl chain pockets .
- Validation : Compare binding energies (ΔG) of analogs to establish structure-activity trends (e.g., lower ΔG correlates with higher potency) .
What strategies resolve contradictions in bioactivity data between different substituted analogs?
- Comparative SAR : Systematically vary substituents (e.g., electron-withdrawing groups on benzofuran vs. electron-donating groups) and correlate with IC₅₀ values .
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and liquid culture methods to rule out false positives .
- Statistical Analysis : Use multivariate regression to identify dominant factors (e.g., logP, polar surface area) influencing activity discrepancies .
What experimental approaches are used to assess in vivo pharmacokinetics and toxicity?
- Rodent Models : Administer compound (10–50 mg/kg) via oral or IV routes; measure plasma concentration via LC-MS/MS to calculate AUC and half-life .
- Toxicity Prediction : Use ProTox-II or ADMETLab 2.0 to predict hepatotoxicity and mutagenicity in silico before animal testing .
- Histopathology : Post-mortem analysis of liver/kidney tissues in treated mice to detect organ-specific damage .
How are advanced SAR models developed using quantum mechanical calculations?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity .
- QSAR Modeling : Use descriptors like molar refractivity and dipole moment in software (e.g., MOE or CODESSA) to correlate with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical binding residues (e.g., NAD-binding loop flexibility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
